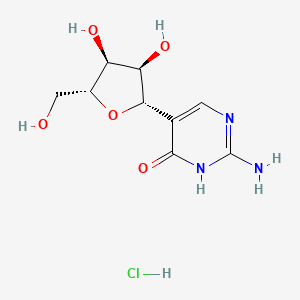

Pseudoisocytidine hydrochloride

Description

Overview of C-Nucleosides and Their Biological Significance

Nucleosides are fundamental biological molecules that consist of a nucleobase linked to a sugar moiety. In the more common N-nucleosides, this linkage is a carbon-nitrogen (C-N) glycosidic bond. C-nucleosides, however, are distinguished by a carbon-carbon (C-C) bond connecting the sugar and the base. nih.gov This structural difference confers significant chemical and biological properties. The C-C bond is notably more resistant to both hydrolytic and enzymatic cleavage compared to the C-N bond in N-nucleosides. rsc.orgrsc.org This enhanced stability makes C-nucleosides less prone to metabolic degradation, a desirable characteristic in drug design. nih.gov

The biological significance of C-nucleosides is extensive. They serve as potent antiviral, antibacterial, and antitumor agents. rsc.org A well-known naturally occurring C-nucleoside is pseudouridine (B1679824), the most abundant natural C-nucleoside found in transfer RNA (tRNA) and ribosomal RNA (rRNA), where it contributes to stabilizing RNA duplexes. ontosight.ai Synthetic C-nucleosides have been developed to mimic natural nucleosides and act as antimetabolites, interfering with the synthesis of nucleic acids or other metabolic pathways. nih.gov Their stability and potential for diverse biological activity have made them valuable tools in medicinal chemistry and chemical biology for studying enzyme mechanisms and as therapeutic candidates. nih.govnih.gov

Table 1: Comparison of N-Nucleosides and C-Nucleosides

| Feature | N-Nucleosides | C-Nucleosides |

|---|---|---|

| Glycosidic Bond | Carbon-Nitrogen (C-N) | Carbon-Carbon (C-C) |

| Bond Stability | Prone to hydrolytic and enzymatic cleavage | Resistant to hydrolytic and enzymatic cleavage rsc.orgrsc.org |

| Metabolic Fate | More susceptible to degradation | Increased metabolic stability nih.gov |

| Natural Examples | Adenosine, Guanosine, Cytidine (B196190), Uridine (B1682114) | Pseudouridine, Showdomycin ontosight.ai |

| Therapeutic Role | Widely used as antiviral and anticancer drugs | Investigated as antiviral, anticancer, and antibacterial agents rsc.org |

Historical Context of Pseudoisocytidine (B1195454) Synthesis and Initial Characterization

Pseudoisocytidine is a synthetic pyrimidine (B1678525) C-nucleoside. psu.edu Its first general synthesis was reported in a 1976 paper in the Journal of Organic Chemistry by C. K. Chu, I. Wempen, K. A. Watanabe, and J. J. Fox. nih.gov This work described a general method for creating pyrimidine C-5 nucleosides related to pseudouridine, including the synthesis of 5-(β-D-ribofuranosyl)isocytosine, which is Pseudoisocytidine. nih.gov

In the same year, the initial biological characterization of Pseudoisocytidine was published in Cancer Research. A study by Burchenal et al. identified it as a new synthetic pyrimidine C-nucleoside with antileukemic effects. psu.edu The research demonstrated that Pseudoisocytidine was active against various mouse leukemia cell lines, including those resistant to 1-beta-D-arabinofuranosylcytosine. psu.edu The authors noted that it could be considered a more stable analog of 5-azacytidine (B1684299), another nucleoside analog with anticancer properties. psu.edu

Pseudoisocytidine as a Synthetic Cytidine Isostere

Pseudoisocytidine, also known as Ψ-isocytidine or 5-(β-D-ribofuranosyl)isocytosine, is a synthetic analogue and isostere of the natural nucleoside cytidine. ontosight.ai Isosteres are molecules or ions with a similar shape and size. In Pseudoisocytidine, the nucleobase is isocytosine (B10225), which is itself a synthetic analog of the natural base cytosine. ontosight.ai The key structural difference is the position of the exocyclic amino group, which is at the 2-position in isocytosine, whereas in cytosine it is at the 4-position. ontosight.ai

This alteration in the base, combined with the C-C glycosidic bond, makes Pseudoisocytidine a structural mimic of natural deoxynucleosides. rsc.org This mimicry allows it to interact with biological systems, such as enzymes involved in nucleic acid synthesis. For instance, pyrrolidino pseudo-C-nucleosides, which are related isosteres, are designed to be protonated under physiological conditions, and this positive charge is expected to stabilize DNA triple helices through electrostatic interactions. rsc.org The ability of Pseudoisocytidine to act as a cytidine isostere is fundamental to its biological activity, allowing it to be recognized by cellular machinery and incorporated into nucleic acids. ontosight.ai

Pseudoisocytidine Hydrochloride in the Context of Nucleoside Antimetabolites and Analogs

Pseudoisocytidine is classified as a nucleoside analog and an antimetabolite. Nucleoside analogs are structural mimics of natural nucleosides that can interfere with cellular processes. Antimetabolites are substances that inhibit the use of a metabolite, another chemical that is part of normal metabolism, often due to a structural similarity. Many nucleoside analogs exert their biological effects, such as anticancer or antiviral activity, by acting as antimetabolites. nih.gov

The mechanism of action for Pseudoisocytidine involves its conversion within the cell into its active triphosphate form, Pseudoisocytidine triphosphate. This activated form can then be incorporated into growing DNA and RNA strands during replication and transcription. This incorporation disrupts the normal process of nucleic acid synthesis, ultimately leading to a halt in cell proliferation. A key advantage of Pseudoisocytidine over other pyrimidine analogs like 5-azacytidine and cytarabine (B982) is its enhanced stability and resistance to enzymatic deamination, a common pathway for metabolic inactivation. This increased stability is a direct result of its C-nucleoside structure.

Structure

3D Structure of Parent

Properties

CAS No. |

59464-15-2 |

|---|---|

Molecular Formula |

C9H14ClN3O5 |

Molecular Weight |

279.68 g/mol |

IUPAC Name |

2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one;hydrochloride |

InChI |

InChI=1S/C9H13N3O5.ClH/c10-9-11-1-3(8(16)12-9)7-6(15)5(14)4(2-13)17-7;/h1,4-7,13-15H,2H2,(H3,10,11,12,16);1H/t4-,5-,6-,7+;/m1./s1 |

InChI Key |

JEIABKUXHKINSZ-MDTBIHKOSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=N1)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.Cl |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)C2C(C(C(O2)CO)O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Pseudoisocytidine Hydrochloride

Classical Synthetic Approaches to Pseudoisocytidine (B1195454)

The synthesis of C-nucleosides like pseudoisocytidine is primarily challenging due to the need to form a stable C-C bond between the sugar moiety and the heterocyclic base. urfu.ru Classical approaches can be broadly categorized into three main strategies: the direct coupling of a carbohydrate and a pre-formed aglycon, the construction of the sugar residue onto the aglycon, or the construction of the aglycon on a pre-formed sugar. urfu.ru

Initial synthetic routes to C-nucleosides often relied on the coupling of an organometallic derivative of the heterocycle with a protected sugar lactone. urfu.ru A common approach involves the reaction of a lithiated or magnesiated pyrimidine (B1678525) with a protected ribonolactone. urfu.ru This addition reaction yields a hemiketal, which is then further transformed into the target C-nucleoside. urfu.ru

One established pathway for a derivative, 2'-deoxypseudoisocytidine (B179372), begins with the iodination of 2-aminopyrimidin-4(3H)-one. nih.gov A more modern and specific example for creating the C-C bond is the Mizorogi-Heck reaction, which couples a protected glycal (an unsaturated sugar derivative) with an iodinated base like 5-iodouracil. nih.gov Following the coupling, a series of steps are required, including desilylation, diastereoselective reduction of the double bond, protection of the hydroxyl groups, and conversion of the uracil (B121893) moiety to a cytosine derivative. nih.gov

Optimization of these classical pathways focuses on improving the yield and stereoselectivity of the key C-C bond-forming step and subsequent reductions. The choice of protecting groups, catalysts, and reaction conditions is critical to control the stereochemistry at the anomeric carbon and other chiral centers on the sugar ring. urfu.ru

Producing a single, desired enantiomer of pseudoisocytidine is crucial as different stereoisomers can have vastly different biological activities. Enantioselective synthesis aims to create these enantiomerically pure compounds. nih.gov

One major strategy involves starting from a chiral pool, using readily available, enantiomerically pure carbohydrates like D-ribose or its derivatives, such as 1,4-γ-ribonolactone. nih.govauburn.edu For instance, carbocyclic C-ribonucleosides have been successfully prepared as enantiomerically pure compounds starting from γ-ribonolactone. nih.gov This approach leverages the pre-existing stereocenters of the starting material to guide the stereochemistry of the final product.

More recent advancements have focused on catalytic asymmetric synthesis, which can create the desired stereochemistry without relying on a chiral starting material. nih.govrsc.org A key example is the use of an asymmetric Suzuki-Miyaura cross-coupling reaction. nih.gov This method allows for the modular and highly enantioselective construction of carbocyclic nucleoside analogs. nih.govrsc.org

Synthesis of Carbocyclic Pseudoisocytidine Analogs

Carbocyclic nucleoside analogs are compounds in which the furanose ring's oxygen atom is replaced by a methylene (B1212753) (-CH2-) group, resulting in a cyclopentane (B165970) ring instead of a tetrahydrofuran (B95107) ring. google.com This modification prevents enzymatic cleavage of the glycosidic bond, enhancing metabolic stability. google.com

The synthesis of carbocyclic pseudoisocytidine requires the formation of a C-C bond between a cyclopentane-based sugar mimic and the pyrimidine base. google.comacs.org A common method involves the coupling of a protected nucleobase with a functionalized cyclopentane derivative. nih.gov For example, a diastereoselective synthesis can be achieved using lithium or magnesium salts derived from the aglycon which then react with a cyclopentane electrophile synthesized from norbornadiene. urfu.ru Another approach utilizes a modified Mitsunobu reaction to couple the base with the carbocyclic core. nih.gov A key chiral building block for these syntheses is enantiomerically pure (4R, 5R)-4,5-O-isopropylidene-2-cyclopentenone, which can be prepared from D-(-)-ribose. auburn.edu

Further modifications involve replacing one of the carbon atoms within the ribose sugar ring with a heteroatom, such as sulfur. nih.gov These 4'-thionucleosides are a significant class of analogs. nih.gov The synthesis of 4'-thio-analogs has been extensively explored. Although no 4'-thionucleoside therapeutics are currently approved, the modification has been shown to impart beneficial pharmacokinetic properties in some cases. nih.gov The synthesis of these sulfur-containing rings often involves multi-step sequences to construct the thiolane (tetrahydrothiophene) ring and subsequently attach the nucleobase. nih.gov A modified PNA monomer, thio-pseudoisocytosine, has also been synthesized, though this involves modification of the base rather than the carbocyclic ring. nih.gov

Synthetic strategies can be classified as either linear or convergent. wikipedia.org In a linear synthesis, the molecule is built step-by-step in a sequential fashion. In a convergent synthesis, different fragments of the molecule (like the base and the carbocycle) are prepared separately and then coupled together in the later stages. urfu.ru Convergent routes are often more efficient and flexible for creating a variety of analogs. nih.gov

The development of general and modular synthetic routes is a major goal in this field. nih.gov Strategies for carbocyclic nucleosides often revolve around the construction of the carbocycle and the method of nucleobase addition. nih.govrsc.org The advent of catalytic methods, such as the asymmetric Suzuki-Miyaura type coupling, represents a significant step towards a more general and convergent approach. nih.gov This strategy allows for the late-stage introduction of the "nucleobase" moiety, providing a modular route to a wide range of carbocyclic C-nucleosides. nih.gov

Orthogonal Manipulation of 1´-, 2´-, and 5´-Positions in Carbocyclic Scaffolds

The synthesis of complex molecules like carbocyclic nucleoside analogs, where the furanose oxygen is replaced by a methylene group, necessitates precise control over multiple reactive functional groups. This is achieved through orthogonal protecting group strategies, which are critical for the selective modification of the hydroxyl groups at the 1´-, 2´-, and 5´-positions of the carbocyclic ring. bham.ac.uk

An orthogonal strategy employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the deprotection of one hydroxyl group without affecting the others. jocpr.com This approach is fundamental to constructing complex derivatives, as it enables sequential chemical transformations at specific sites on the molecule. bham.ac.ukjocpr.com

For carbocyclic scaffolds, which often contain multiple hydroxyl groups, a typical orthogonal protection scheme might involve:

Silyl ethers (e.g., TBDMS): Often used for their stability across a range of conditions but can be selectively removed with fluoride (B91410) reagents. jocpr.com

Acetal groups: These are labile to acidic hydrolysis and can be fine-tuned for greater or lesser stability based on their structure. umich.edu

Benzyl ethers: Removable under hydrogenolysis conditions.

Table 1: Examples of Orthogonal Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Common Reagents for Removal | Stable To |

| tert-Butyldimethylsilyl | TBDMS | Tetrabutylammonium fluoride (TBAF) | Mild acid/base, hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine | Acid (e.g., TFA) |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) | Piperidine, mild base |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / N-methylmorpholine | TFA, piperidine |

| p-Anisyl(diphenyl)methyl | MMTr | Mild Acid (e.g., Dichloroacetic acid) | Base |

This table presents a generalized view of orthogonal protection strategies applicable to complex polyol compounds like carbocyclic nucleosides.

Phosphoramidate (B1195095) Prodrug Design and Synthesis

Phosphoramidate prodrugs, often termed ProTides, represent a significant strategy for delivering nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step by cellular kinases. researchgate.netnih.gov This approach has been successfully applied to 2'-deoxypseudoisocytidine to enhance its therapeutic potential. researchgate.net

Preparation of 2′-Deoxypseudoisocytidine Phosphoramidate Prodrugs

The synthesis of phosphoramidate prodrugs of 2'-deoxypseudoisocytidine involves the reaction of a suitably protected nucleoside with a phosphoramidate reagent. A common procedure involves reacting different phosphorochloridates with 3'-O-protected N-acetyl-2'-deoxypseudoisocytidine. researchgate.net The reaction targets the primary 5'-hydroxyl group of the nucleoside. Following the coupling reaction, the protecting groups, such as the N-acetyl and 3'-O-protecting groups, are removed by acidic hydrolysis to yield the final phosphoramidate prodrug. researchgate.net

A key challenge in this synthesis is the reactivity of the C-nucleoside itself. It was observed that in the presence of the N-acetyl moiety, the enolizable keto group of the pseudoisocytidine base could also react with the phosphorochloridate, leading to the formation of bisphosphorylated derivatives. researchgate.net This side reaction highlights the unique chemical behavior of C-nucleosides compared to their more common N-nucleoside counterparts. researchgate.net

Reaction Mechanisms in Phosphoramidate Formation

The formation of the phosphoramidate linkage proceeds through the nucleophilic attack of the 5'-hydroxyl group of 2'-deoxypseudoisocytidine on the electrophilic phosphorus atom of a phosphorochloridate reagent. researchgate.net This reaction is a type of salt elimination, where the hydroxyl group displaces the chlorine atom on the phosphorus center. nih.gov

The reaction can be catalyzed by a base, which serves to deprotonate the nucleoside's hydroxyl group, increasing its nucleophilicity, and to sequester the HCl byproduct. nih.gov However, the synthesis with 2'-deoxypseudoisocytidine revealed that the nucleobase itself can participate in the reaction. The enol tautomer of the N-acetylated base presents a competing nucleophilic site that can also attack the phosphorochloridate, leading to undesired bisphosphorylated products. researchgate.net This underscores the need for careful optimization of reaction conditions and protecting group strategies.

Stereochemical Considerations in Prodrug Synthesis (e.g., Epimerization)

A significant stereochemical challenge in the synthesis of 2'-deoxypseudoisocytidine prodrugs is the potential for epimerization at the anomeric carbon (C-1'). researchgate.net It was discovered that if the exocyclic amino group of the pseudoisocytidine base is unprotected during the synthesis, epimerization can occur, converting the desired β-anomer into the undesired α-anomer. researchgate.net This inversion of stereochemistry can have profound effects on the biological activity of the resulting compound.

Furthermore, the phosphorus atom in the phosphoramidate moiety is a chiral center. As a result, the synthesis typically produces a mixture of two diastereomers (often denoted as Sp and Rp). nih.gov The separation of these diastereomers can be a significant synthetic hurdle, and controlling the stereoselectivity of the phosphorylation reaction is a major goal in prodrug development. nih.gov While methods using chiral catalysts exist, they often have limitations for large-scale production. nih.gov The development of stereoselective synthesis methods is crucial for producing single-isomer prodrugs with optimized activity profiles. nih.govacs.org

Design and Synthesis of Modified Pseudoisocytidine Analogs for Nucleic Acid Interactions

Pseudoisocytidine and its analogs are of great interest for their ability to participate in non-canonical base pairing, particularly in the formation of triple-helical structures with duplex DNA and RNA. bham.ac.uk Modifications to the pseudoisocytidine scaffold are designed to enhance binding affinity and specificity, especially under physiological conditions. bham.ac.ukjocpr.com

Thio-Pseudoisocytosine (L) Synthesis for Peptide Nucleic Acids (PNAs)

A notable modification is the synthesis of thio-pseudoisocytosine (L), a derivative where the C4-carbonyl oxygen of pseudoisocytosine is replaced with a sulfur atom. jocpr.comsigmaaldrich.com This analog has been incorporated into Peptide Nucleic Acids (PNAs) to improve their recognition of RNA duplexes. jocpr.com

The synthesis of the protected thio-pseudoisocytosine PNA monomer (referred to as monomer L) has been conveniently developed. sigmaaldrich.com The process starts from a protected pseudoisocytosine derivative, methyl N²-(benzyloxycarbonyl)isocytosin-5-ylacetate. sigmaaldrich.com The key step is the conversion of the C4-carbonyl group to a thiocarbonyl using Lawesson's reagent. sigmaaldrich.com The resulting thio-pseudoisocytosine derivative is then incorporated into a PNA oligomer using standard solid-phase synthesis techniques. bham.ac.uksigmaaldrich.com

The incorporation of monomer L into PNAs leads to superior affinity and specificity for RNA duplexes, allowing for the formation of stable RNA₂-PNA triplexes at near-physiological conditions. jocpr.com This enhanced stability is attributed to several factors, including improved van der Waals contacts, better base stacking, favorable hydrogen bonding, and reduced dehydration energy upon binding. jocpr.com The thio-modification destabilizes unwanted RNA-PNA duplex formation due to steric clashes and the loss of hydrogen bonds in a Watson-Crick-like pairing, thereby increasing the specificity for the triplex structure. jocpr.com

Incorporation of 4-Thiopseudoisocytidine

The strategic replacement of the C4 carbonyl oxygen with a sulfur atom in pseudoisocytidine yields 4-thiopseudoisocytidine, a modification that can significantly influence the molecule's biological activity and physicochemical properties. The synthesis of 4-thiopseudoisocytidine and its incorporation into larger molecules like peptide nucleic acids (PNAs) has been a subject of considerable research.

A common strategy for the synthesis of 4-thionucleosides involves the use of thionating reagents, such as Lawesson's reagent, to convert the carbonyl group into a thiocarbonyl group. researchgate.netnih.gov For instance, a protected N2-(benzyloxycarbonyl)isocytosin-5-ylacetate can be treated with Lawesson's reagent in a suitable solvent like tetrahydrofuran (THF) to yield the corresponding 4-thiocarbonyl derivative. nih.gov Subsequent deprotection and further chemical modifications can then lead to the desired 4-thiopseudoisocytidine monomer. nih.gov

The incorporation of 4-thiopseudoisocytidine into oligonucleotides has been shown to enhance the thermal stability of triplex structures at neutral pH. researchgate.net This stabilization is attributed to favorable stacking interactions of the thio-substituted base and a reduced dehydration penalty. researchgate.net

Table 1: Key Reagents in the Synthesis of 4-Thiopseudoisocytidine Derivatives nih.gov

| Reagent | Purpose |

| Lawesson's Reagent | Thionation of the C4 carbonyl group |

| 4-Methoxybenzyl chloride | Protection of the thiocarbonyl group |

| Lithium Hydroxide (aq) | Saponification of the ester |

| Ethyl N-(2-Boc-aminoethyl)glycinate | Coupling to form the PNA backbone |

| EDC·HCl / DIPEA | Activating agents for amide bond formation |

The development of synthetic routes to 4-thiopseudoisocytidine has expanded the chemical toolbox for modifying nucleic acids, offering a means to fine-tune their structural and functional properties for various therapeutic and diagnostic applications. nih.gov

Development of "Fleximer" Nucleoside Analogs

"Fleximer" nucleoside analogs represent an innovative class of modified nucleosides where the traditional purine (B94841) base is "split" into its constituent imidazole (B134444) and pyrimidine rings. researchgate.net This design introduces a flexible linker between the two heterocyclic systems, allowing for rotational freedom that is absent in the rigid purine structure. researchgate.net This inherent flexibility enables these analogs to adapt their conformation within enzyme active sites, potentially overcoming drug resistance mechanisms. mdpi.com

The synthesis of fleximer nucleosides based on a pseudoisocytidine scaffold involves the strategic connection of a pyrimidine moiety to a glycosylated imidazole or a similar heterocyclic precursor. The synthetic approach often mirrors routes used for other fleximer analogs, which can involve multi-step sequences to construct the split nucleobase and attach it to the sugar ring. mdpi.com

Research has demonstrated that fleximer nucleosides exhibit a broad spectrum of antiviral activities. mdpi.com The ability of these "molecular chameleons" to explore a wider conformational space can lead to enhanced binding affinity and improved inhibitory profiles against viral enzymes. researchgate.net

Table 2: Representative Fleximer Scaffolds

| Fleximer Type | Description | Potential Advantage |

| Imidazole-Pyrimidine | A pyrimidine ring linked to a glycosylated imidazole. | Mimics purine structure with added flexibility. |

| Split Purine Analogs | General term for nucleosides with a deconstructed purine base. | Can adapt to mutations in enzyme binding sites. |

The development of fleximer analogs of pseudoisocytidine and other nucleosides continues to be an active area of research, driven by the need for novel antiviral and anticancer agents with improved efficacy and resistance profiles. mdpi.com

Structural and Conformational Analysis of Pseudoisocytidine Hydrochloride and Its Analogs

X-ray Crystallographic Studies of Pseudoisocytidine (B1195454) Hydrochloride

The three-dimensional structure of pseudoisocytidine hydrochloride, a C-nucleoside with antileukemic properties, has been meticulously determined through single-crystal X-ray crystallography. cdnsciencepub.comcdnsciencepub.com This technique provides precise information on atomic coordinates, revealing the molecule's intricate spatial arrangement and conformational preferences. wikipedia.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 6.623(2) Å |

| b | 8.053(2) Å |

| c | 6.201(2) Å |

| α | 108.35(2)° |

| β | 101.36(2)° |

| γ | 93.54(2)° |

The orientation of the isocytosine (B10225) base relative to the ribose sugar is defined by the conformation around the C-C glycosyl bond. In this compound, this conformation is anti, with a glycosyl torsion angle (χCC) of 21.6°. cdnsciencepub.comcdnsciencepub.com This anti conformation is commonly observed in C-nucleosides where there isn't a bulky substituent at the C(6) position that would force a syn arrangement. cdnsciencepub.com The length of the C-C glycosyl bond was determined to be 1.499 Å, which is consistent with values found in other C-nucleosides. cdnsciencepub.com

The five-membered ribose sugar ring is not planar and adopts a puckered conformation. In the crystal structure of this compound, the furanose ring exhibits a C(1')-exo pucker. cdnsciencepub.comcdnsciencepub.com This particular conformation is considered rather unusual. cdnsciencepub.com The puckering is characterized by conformational parameters P = 130.3° and τm = 40.4°, placing it outside the typical ranges for common sugar puckers. cdnsciencepub.com This rare conformation influences the bond angles within the sugar ring itself. cdnsciencepub.comcdnsciencepub.com

Spectroscopic Investigations of Pseudoisocytidine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic processes and structural forms of molecules in solution. researchgate.net For pseudoisocytidine, NMR studies have been instrumental in characterizing its tautomeric equilibrium. tandfonline.com

Pseudoisocytidine can exist in two primary tautomeric forms, which are isomers that differ in the location of a proton. These are often designated as K1, where the proton is on the N1 nitrogen, and K3, where the proton resides on the N3 nitrogen. tandfonline.com Theoretical calculations suggest that in the gas phase, the K1 tautomer is less stable than the K3 tautomer by approximately 9 kcal/mol. tandfonline.com However, this energy difference is significantly reduced in solution, to as low as 2 kcal/mol depending on the solvent's polarity, allowing for an equilibrium between the two forms. tandfonline.com

¹H NMR spectroscopy can distinguish between these isomers, as the chemical shift of the N-H proton in the K1 form appears more upfield compared to the N-H proton in the K3 form. tandfonline.com By conducting ¹H and ¹³C NMR studies across a pH range of 1 to 12, the pKa values for the protonation and deprotonation at these nitrogen sites have been determined for both tautomers. tandfonline.com

| Tautomer | Process | pKa Value |

|---|---|---|

| K1 (N1-H) | Protonation | 3.79 |

| K3 (N3-H) | Protonation | 3.69 |

| K1 (N1-H) | Deprotonation | 9.36 |

| K3 (N3-H) | Deprotonation | 9.42 |

Characterization of Tautomeric Forms in Solution and Solid State

The biological activity and interaction of nucleoside analogs are profoundly influenced by the tautomeric state of the heterocyclic base. For pseudoisocytidine, two primary tautomers are of particular interest: ΨC(H1) and ΨC(H3), where the proton is located at the N1 and N3 positions, respectively. researchgate.net The ΨC(H3) tautomer is isosteric to protonated cytidine (B196190) and is crucial for forming Hoogsteen hydrogen bonds with guanine (B1146940) in triplex DNA structures. researchgate.netnih.gov

In the Solid State:

| Crystallographic Data for this compound | |

| Space Group | P1 (triclinic) |

| Cell Dimensions | a = 6.623(2) Å |

| b = 8.053(2) Å | |

| c = 6.201(2) Å | |

| α = 108.35(2)° | |

| β = 101.36(2)° | |

| γ = 93.54(2)° | |

| Glycosyl Conformation (χCC) | 21.6° (anti) |

| Furanose Pucker | C(1')-exo |

| Side Chain Conformation | gauche-trans |

| Data derived from X-ray crystallography studies. cdnsciencepub.comcdnsciencepub.com |

In Solution:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism in solution. mdpi.comresearchgate.net Studies on isocytosine and its derivatives have shown that multiple tautomers can coexist in solution. mdpi.com For pseudoisocytidine, NMR studies can help determine the equilibrium between the ΨC(H1) and ΨC(H3) tautomers under various conditions. nih.gov The presence of different tautomers can be confirmed by characteristic signals in proton NMR spectra, and temperature-dependent NMR experiments can provide information on the dynamics of their interconversion. mdpi.combeilstein-journals.org The mole fractions of the different tautomeric states and the rate constants of proton transfer can be estimated by simulating the NMR line shapes. nih.gov For some isocytosine derivatives, intermolecular hydrogen bonding has been shown to stabilize rare tautomers in solution. mdpi.com

Computational and Theoretical Structural Modeling

Computational methods provide a powerful lens to explore the dynamic and structural properties of molecules like pseudoisocytidine at an atomic level. nih.govchemrxiv.org These in silico approaches are crucial for understanding conformational preferences and the intricacies of tautomerization. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Exploration

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of nucleoside analogs. mdpi.comnih.gov By simulating the time-dependent behavior of the molecule, MD can reveal the flexibility of different regions, such as the sugar pucker and the orientation of the base relative to the sugar. nih.govmdpi.com

For pseudoisocytidine and its analogs, MD simulations can map the potential energy surface, identifying stable conformations and the energy barriers between them. mdpi.com These simulations often start with a known crystal structure and explore the molecule's dynamics in a simulated physiological environment, such as in water. mdpi.com The trajectories from MD simulations provide detailed information on bond lengths, angles, and dihedral angles, allowing for a comprehensive understanding of the molecule's conformational preferences. nih.gov This information is vital for understanding how the molecule might interact with biological targets. nih.gov

Theoretical Tautomerization Studies (e.g., λ-dynamics simulation)

The equilibrium between different tautomers is a critical factor for the biological function of pseudoisocytidine, particularly its ability to form triplex DNA structures. nih.gov Theoretical methods, such as λ-dynamics simulations, are employed to study these tautomerization processes. nih.govnih.gov

λ-dynamics is a free energy simulation method that treats the parameter "λ", which describes the transformation between two states (in this case, the two tautomers), as a dynamic variable. nih.gov This allows for the exploration of the entire transition pathway between the tautomers in a single simulation. nih.govresearchgate.net

A study utilizing λ-dynamics simulations on pseudoisocytidine investigated how the surrounding DNA sequence influences the tautomeric equilibrium. nih.gov The findings revealed that a neighboring methylated or protonated cytidine promotes the formation of the ΨC(H3) tautomer, which is favorable for triplex formation. nih.gov Conversely, a neighboring thymine (B56734) or the presence of consecutive pseudoisocytidine residues had a negative impact on the formation of this favorable tautomer. nih.gov These theoretical predictions were subsequently supported by in vitro binding experiments. nih.gov

| Influence of Neighboring Bases on Pseudoisocytidine Tautomerism | Effect on Favorable Tautomer (ΨC(H3)) Formation |

| Methylated Cytidine | Promotes |

| Protonated Cytidine | Promotes |

| Thymine | Poor effect |

| Locked Nucleic Acid | Poor effect |

| Consecutive Pseudoisocytidine | Negative influence |

| Findings from λ-dynamics simulation studies. nih.gov |

Conformational Flexibility and Biological Implications in Nucleoside Analogs

The conformational flexibility of nucleoside analogs is intrinsically linked to their biological activity. nih.gov The ability of a molecule to adopt specific conformations is often a prerequisite for binding to its biological target, such as an enzyme or a nucleic acid. nih.gov

Pseudoisocytidine has shown antileukemic activity, and its mechanism is thought to involve incorporation into DNA and RNA, as well as the inhibition of DNA methyltransferase. nih.govnih.gov The conformational properties of pseudoisocytidine, including the sugar pucker and the glycosyl bond torsion angle, dictate how it is recognized by polymerases and other enzymes. nih.gov

The C-C glycosidic bond in pseudoisocytidine not only provides stability but also influences its conformational freedom compared to N-nucleosides. nih.gov This altered flexibility can lead to different interactions within the active sites of enzymes. For instance, the conformation of the sugar ring and the side chain can affect how the nucleoside analog is positioned for catalysis. cdnsciencepub.com

The study of various analogs of pseudoisocytidine and other nucleosides helps in elucidating structure-activity relationships. nih.gov By modifying the structure, for example, by introducing different substituents or by altering the sugar moiety, researchers can probe how changes in conformational preferences affect biological outcomes. nih.gov This knowledge is crucial for the rational design of new, more potent, and selective therapeutic agents. nih.gov

Molecular Mechanisms of Action of Pseudoisocytidine Hydrochloride

Mechanisms of Antiproliferative Activity (Preclinical)

Pseudoisocytidine (B1195454) hydrochloride, a synthetic pyrimidine (B1678525) C-nucleoside, has demonstrated notable antiproliferative effects in preclinical studies. nih.gov Research has shown it to be active both in vitro and in vivo against various mouse leukemia cell lines, including those resistant to 1-beta-D-arabinofuranosylcytosine. nih.gov This antileukemic activity is competitively inhibited by cytidine (B196190), but not by deoxycytidine or thymidine, suggesting a specific mechanism of action related to cytidine metabolism or function. nih.gov The compound is considered a more stable analog of 5-azacytidine (B1684299), another agent with known anticancer properties. nih.gov

The primary mechanism underpinning its bioactivity, particularly its potential as an antigene agent, is its ability to bind sequence-specifically to the major groove of double-stranded DNA, forming a DNA triple helix structure. nih.govoup.com Triplex-forming oligonucleotides (TFOs) incorporating pseudoisocytidine can interfere with cellular processes like transcription and replication, which are crucial for cell proliferation. nih.gov This targeted binding to G-rich sequences, which are often found in the promoter regions of genes, presents a strategy for regulating gene expression. nih.govacs.org

Interaction with DNA Duplexes and Triplex Formation

Pseudoisocytidine is a synthetic cytidine analogue designed to target DNA duplexes and form a parallel triplex structure. nih.govacs.org DNA triple helices are formed when a triplex-forming oligonucleotide (TFO) binds within the major groove of a DNA duplex. oup.com This interaction is highly sequence-specific. For TFOs to target G-rich sequences in a DNA duplex, they typically rely on the formation of C+•G–C base triads, where the TFO's cytosine (C) forms a Hoogsteen base pair with the guanine (B1146940) (G) of a Watson-Crick G–C pair. nih.gov However, this interaction requires the protonation of cytosine, which only occurs under acidic conditions (pH < 6.0), limiting its effectiveness at physiological pH. oup.comacs.org Pseudoisocytidine was developed to overcome this pH dependency. nih.gov

Pseudoisocytidine (ΨC) serves as a neutral structural mimic of protonated cytosine (C+). nih.govresearchgate.net The formation of stable DNA triplexes with conventional oligonucleotides is pH-dependent because it requires the protonation of the N3 position of cytosine (pKa ≈ 4.5) to form the necessary Hoogsteen hydrogen bonds with guanine. oup.comnih.gov This requirement for an acidic environment is a significant barrier to in vivo applications. acs.org

Pseudoisocytidine circumvents this problem because its structure does not require protonation to present the correct hydrogen bonding face for interacting with a G-C base pair. nih.gov One of its tautomeric forms provides the same set of hydrogen bond donors and acceptors as a protonated cytidine, enabling the formation of a stable ΨC•G–C triplet at neutral or physiological pH. nih.gov This makes it a critical tool for developing TFOs intended for therapeutic applications. nih.gov

The incorporation of pseudoisocytosine (often denoted as J in peptide nucleic acid or PNA literature) into oligonucleotides and their analogues leads to efficient and sequence-specific DNA binding that is independent of pH. nih.govnih.govresearchgate.net Studies using bis-PNA containing pseudoisocytosine in the "Hoogsteen strand" demonstrated that DNA binding was pH-independent. nih.govnih.gov This contrasts sharply with TFOs containing natural cytosine, which are less active at physiological pH. nih.gov The ability to form stable triplexes without the need for acidic conditions is a key advantage conferred by pseudoisocytidine and its derivatives. nih.govntu.edu.sg

The function of pseudoisocytidine is critically dependent on its tautomeric state. nih.govacs.org Pseudoisocytidine exists mainly in two relevant tautomeric forms, ΨC(H1) and ΨC(H3), which refer to the position of a proton at the N1 or N3 nitrogen atom, respectively. acs.org

ΨC(H1) Tautomer : This form possesses the hydrogen bond donor/acceptor set suitable for Watson-Crick base pairing with guanine. nih.gov

ΨC(H3) Tautomer : This form has the same set of hydrogen bond donors and acceptors as protonated cytidine, making it favorable for forming Hoogsteen hydrogen bonds with guanine in a triplex structure. nih.gov

Therefore, the ΨC(H3) tautomer is the desirable form for a TFO designed to target G-rich DNA sequences. nih.govacs.org The formation of the triplex itself helps to shift the equilibrium toward the favorable ΨC(H3) state, which confers thermodynamic stability to the structure. nih.gov However, if the population of the ΨC(H3) tautomer is low in the single-stranded TFO before binding, the kinetics of triplex formation may be slow. nih.govacs.org

The equilibrium between the ΨC(H1) and ΨC(H3) tautomers is not fixed and is heavily influenced by the local sequence context of the oligonucleotide. acs.orgacs.orgnih.gov In silico and in vitro studies have revealed that the nature of the neighboring nucleobases has a significant impact on the tautomeric propensity of pseudoisocytidine. nih.govacs.org

The key findings on the influence of adjacent residues are summarized below:

| Neighboring Residue | Effect on ΨC(H3) Formation | Impact on Triplex Stability |

| Methylated Cytidine | Promotes formation | Favorable |

| Protonated Cytidine | Promotes formation | Favorable |

| Thymine (B56734) | Poor effect | Less Favorable |

| Consecutive ΨC | Negative influence | Deleterious |

| Locked Nucleic Acid (LNA) | Poor effect on tautomerization | Can enhance binding if non-consecutive |

Data sourced from Hartono et al., 2017. nih.govacs.orgnih.gov

The position of ΨC within the sequence also has a large effect. acs.org For instance, a ΨC at the 5'-end of a sequence may have a much higher propensity for the favorable ΨC(H3) tautomer compared to one at the 3'-end. acs.org In vitro experiments confirmed the detrimental effect of consecutive ΨC residues, as a TFO where all cytosines were replaced by pseudoisocytidine failed to form a triplex. nih.gov These findings are crucial for the rational design of effective ΨC-containing TFOs. acs.orgacs.org

The stability of the triplex containing pseudoisocytidine is derived from the specific hydrogen bonds formed between the TFO and the target DNA duplex. The ΨC(H3) tautomer is essential as it mimics the hydrogen bonding pattern of protonated cytosine (C+). nih.gov It allows the formation of two stable Hoogsteen hydrogen bonds with the guanine base of the Watson-Crick G-C pair. nih.govsemanticscholar.org This results in the formation of a ΨC(H3)•G–C base triad (B1167595), which is structurally isomorphic to the C+•G–C triad but stable at neutral pH. acs.org Upon binding, nearly all ΨC residues in the TFO adopt the ΨC(H3) tautomeric state, allowing for this stable hydrogen bonding along the Hoogsteen face of the guanine. nih.gov This strong Hoogsteen bonding is what provides the thermodynamic stability to the final triplex structure. nih.govacs.org

Modulation of Cellular Enzymatic Activity

Pseudoisocytidine hydrochloride, a C-nucleoside analogue of cytidine, exerts its biological effects by interacting with and modulating the activity of essential cellular enzymes involved in nucleic acid synthesis. nih.gov Its structural similarity to natural nucleosides allows it to be recognized by various enzymes, leading to downstream consequences for cellular processes.

Interaction with DNA and RNA Polymerases

A primary mechanism of action for pseudoisocytidine is its incorporation into both DNA and RNA. nih.gov This integration is facilitated by cellular DNA and RNA polymerases, which recognize the analogue as a substrate during the replication and transcription processes. The incorporation of pseudoisocytidine into nascent nucleic acid chains is considered a key contributor to its therapeutic activity. nih.gov The C-C glycosidic bond characteristic of C-nucleosides like pseudoisocytidine provides greater resistance to enzymatic and chemical hydrolysis compared to natural N-nucleosides. nih.gov This stability can enhance its persistence and impact on nucleic acid structure and function once incorporated. The presence of a nitrogen atom at the 5-position of the base in pseudoisocytidine has also been suggested to disrupt DNA methylation by inhibiting the enzyme DNA methyltransferase. nih.gov

The general principle of polymerase inhibition often involves compounds that act as structural mimics to natural substrates, which can lead to the termination of the nucleic acid chain elongation process. libretexts.orgmdpi.com In some cases, inhibitors can induce torsional stress in the DNA template, leading to a loss of polymerase function and a shutdown of critical processes like ribosome biogenesis. nih.gov

Ribonucleotide Reductase (RNR) Interactions

Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the essential building blocks for DNA synthesis and repair. nih.govresearchgate.net The activity of RNR is a rate-limiting step in producing the necessary deoxyribonucleotides (dNTPs) for DNA replication, making it a significant target in therapeutic research. nih.gov

Certain 2'-substituted deoxycytidine analogues have been shown to be potent inhibitors of ribonucleotide reductase following their phosphorylation to the diphosphate (B83284) form. nih.gov For instance, 2'-azido-2'-deoxycytidine (B1195721) and gemcitabine (B846) (a 2'-difluorocytidine analog) are powerful RNR inhibitors. nih.gov This inhibition is particularly effective in lymphoid cells, which have high levels of deoxycytidine kinase required for the initial phosphorylation step. nih.gov While direct studies on pseudoisocytidine's effect on RNR are not detailed, its identity as a cytidine analog suggests a potential for a similar mechanism of action, where its phosphorylated metabolites could interact with and inhibit RNR activity. The inhibition of RNR leads to a decrease in the intracellular pools of dNTPs, which can disrupt DNA synthesis. nih.gov

Table 1: Cellular Enzymatic Interactions of Cytidine Analogues

| Enzyme | Example Analogue | Mechanism of Action | Reported Consequence |

|---|---|---|---|

| DNA/RNA Polymerases | Pseudoisocytidine | Incorporation into DNA and RNA strands. nih.gov | Considered responsible for its therapeutic activity. nih.gov |

| DNA Methyltransferase | Pseudoisocytidine | Inhibition due to nitrogen at the 5-position of the base. nih.gov | Disruption of DNA methylation. nih.gov |

| Ribonucleotide Reductase (RNR) | 2'-azido-2'-deoxycytidine, Gemcitabine | Inhibition by the diphosphate form of the analogue. nih.gov | Decreased dNTP pools, disruption of DNA synthesis. nih.gov |

Mechanisms of Antiviral Activity (Preclinical)

The preclinical antiviral activity of this compound and related compounds is attributed to several mechanisms that disrupt the viral life cycle. These range from direct interference with viral enzymes to modulating the host cell environment to render it inhospitable for viral replication.

Interaction with Viral Polymerases and Nucleic Acid Synthesis Inhibition

A central strategy for antiviral drug action is the inhibition of viral polymerases, which are essential enzymes for replicating the viral genome. mdpi.comnih.gov Nucleoside analogues, once converted to their active triphosphate form, act as fraudulent substrates for these polymerases. nih.gov Their incorporation into the growing viral DNA or RNA chain typically leads to premature chain termination because they lack the necessary chemical group (like a 3'-OH) for the addition of the next nucleotide. libretexts.org This mechanism effectively halts viral nucleic acid synthesis. libretexts.orgdrugbank.com

Viral RNA-dependent RNA polymerases (RdRp), which are unique to viruses and not found in human cells, are particularly attractive targets for antiviral development. nih.govnih.gov C-nucleosides, the class to which pseudoisocytidine belongs, are known to exhibit antiviral properties. nih.gov The active triphosphate form of a nucleoside analogue competes with natural nucleoside triphosphates for binding to the viral polymerase's active site. nih.govnih.gov The enhanced stability of the C-C glycosidic bond in C-nucleosides may contribute to their effectiveness as antiviral agents. nih.gov

Host Cell Target Modulation for Pan-Antiviral Effects

An alternative to directly targeting viral components is to modulate host cell factors that viruses depend on for replication. utoronto.cadrugtargetreview.com This host-directed therapeutic approach holds the promise of broad-spectrum or "pan-antiviral" activity, as many different viruses often exploit the same cellular pathways. drugtargetreview.comfrontiersin.org A key advantage of this strategy is that host cell proteins are genetically more stable than viral proteins, reducing the likelihood of the virus developing drug resistance. frontiersin.orgnih.gov

Research has demonstrated that small molecules can achieve pan-antiviral effects by altering the cellular environment to make it non-conducive for viral reproduction. utoronto.ca Such compounds have shown efficacy against a diverse range of viruses, including those that replicate in different cellular compartments, such as retroviruses and adenoviruses (nucleus) and coronaviruses (cytoplasm). utoronto.ca By targeting conserved host dependencies, these agents can inhibit multiple, unrelated viruses. utoronto.cadrugtargetreview.com This approach can involve disrupting host processes like RNA processing or modulating host proteins involved in the viral entry or replication cycle. utoronto.canih.gov

Enzymatic Activation and Metabolism to Active Triphosphate Forms

For pseudoisocytidine and other nucleoside analogues to exert their antiviral or therapeutic effects, they must first be activated within the cell. nih.govnih.gov This process begins when the compound enters an infected cell, often through a nucleoside transporter. nih.gov Inside the cell, the nucleoside undergoes a series of phosphorylation steps, catalyzed by both host and sometimes viral kinases. libretexts.orgnih.gov

The initial step typically involves conversion to the monophosphate form. nih.gov For certain prodrug formulations, this first activation step can be mediated by carboxyesterase-type enzymes. nih.gov This is followed by two subsequent phosphorylation reactions to generate the biologically active triphosphate form, such as Pseudoisocytidine-5'-Triphosphate. nih.govnih.govtrilinkbiotech.com This active triphosphate is the molecule that directly competes with natural nucleotides for incorporation by polymerases, leading to the inhibition of nucleic acid synthesis. nih.gov

Table 2: Preclinical Antiviral Mechanisms

| Mechanism | Description | Primary Target | Outcome |

|---|---|---|---|

| Viral Polymerase Inhibition | The active triphosphate form of the analogue is incorporated into the viral nucleic acid, causing chain termination. libretexts.orgnih.gov | Viral DNA Polymerase, RNA-dependent RNA Polymerase (RdRp). mdpi.comnih.gov | Inhibition of viral genome replication. nih.gov |

| Host-Directed Therapy | Modulation of host cell proteins or pathways to create an environment unfavorable for viral replication. utoronto.cadrugtargetreview.com | Host cell factors essential for viral life cycle. frontiersin.org | Broad-spectrum (pan-viral) inhibition and a higher barrier to resistance. utoronto.canih.gov |

| Enzymatic Activation | Intracellular, multi-step phosphorylation of the nucleoside to its active triphosphate form. nih.govnih.gov | Host and/or viral kinases, carboxyesterases. nih.govlibretexts.org | Generation of the active therapeutic agent (triphosphate form). nih.gov |

Inhibition of Viral Methyltransferases (Related Analogs)

Pseudoisocytidine is a synthetic pyrimidine C-nucleoside analog of cytidine and is structurally related to other cytidine analogs like 5-azacytidine and zebularine (B1662112). nih.gov While direct studies on pseudoisocytidine's effect on viral methyltransferases are limited, the mechanisms of its analogs provide significant insights. Viral methyltransferases are crucial enzymes for viruses, as they are involved in capping viral mRNA to ensure its stability, facilitate translation, and evade the host's immune system. mdpi.com Inhibition of these enzymes is a promising strategy for developing antiviral agents. mdpi.com

Nucleoside analogs often act as competitive inhibitors or chain terminators after being intracellularly phosphorylated to their active triphosphate form. semanticscholar.org Analogs such as 5-azacytidine and zebularine are well-documented inhibitors of DNA methyltransferases (DNMTs). medchemexpress.comnih.gov They become incorporated into DNA and form covalent adducts with DNMTs, trapping the enzymes and leading to their depletion, which results in DNA hypomethylation. nih.govnih.gov This mechanism of trapping methyltransferases is a potential mode of action against viral methyltransferases as well.

Studies on related compounds have demonstrated direct antiviral and methyltransferase-inhibiting activity:

5-Azacytidine : This analog has been shown to inhibit DNA methylation and can render cells more susceptible to infection by certain viruses like Human Cytomegalovirus (HCMV), suggesting a complex interplay between host cell methylation and viral processes. researchgate.netscispace.com It acts by depleting DNMT1, a mechanism that could potentially be exploited to interfere with viral life cycles that depend on the host's methylation machinery. nih.govnih.gov

Zebularine : As a cytidine analog, zebularine is an inhibitor of both cytidine deaminase and DNA methylation. medchemexpress.comtocris.comwikipedia.org In vitro experiments have shown that oligonucleotides containing zebularine can form tight-binding complexes with bacterial methyltransferases, potently inhibiting their function. oup.com Its ability to reactivate silenced genes through demethylation underscores its potent inhibitory effect on this class of enzymes. oup.comresearchgate.net

Other Nucleoside Analogs : Research into other nucleoside analogs has identified inhibitors of various viral methyltransferases. For instance, 5-iodotubercidin (B1582133) was found to be an effective inhibitor of alphavirus methyltransferase, while derivatives of aristeromycin (B1667592) A have shown efficacy against several RNA viruses by inhibiting S-adenosyl-L-homocysteine hydrolase (SAHH), which leads to the accumulation of a feedback inhibitor of methyltransferases. mdpi.com

The primary mechanism for these analogs involves interference with the methylation process, which is critical for both host and viral functions. The data below summarizes the activity of key related analogs.

Table 1: Inhibitory Activity of Cytidine Analogs This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme/Process | Observed Effect | IC50 / Ki Value | Source(s) |

|---|---|---|---|---|

| 5-Azacytidine | DNA Methyltransferase 1 (DNMT1) | Depletion of enzyme, DNA hypomethylation | EC50: 1.8–10.5 µM (NSCLC cells) | nih.gov |

| Zebularine | DNA Methyltransferase | Inhibition of methylation, gene reactivation | IC50: ~120 µM (T24 cells) | tocris.com |

| Zebularine | Cytidine Deaminase | Competitive inhibition | Ki: 0.95 µM | medchemexpress.com |

| 2′-C-methyladenosine | Hepatitis C Virus (HCV) NS5B Polymerase | Inhibition of RNA synthesis | IC50: 1.9 µM (triphosphate form) | semanticscholar.org |

Computational and In Silico Approaches to Elucidate Mechanisms

Computational chemistry and molecular modeling have become indispensable tools for understanding the mechanisms of action of therapeutic compounds at an atomic level. nih.gov For this compound, in silico approaches such as molecular docking, molecular dynamics (MD) simulations, and theoretical energy calculations provide crucial insights into its interactions with biological targets, its conformational dynamics, and the energetics of its binding. acs.orgnih.gov These methods allow researchers to build predictive models that can guide further experimental work and the design of more potent analogs. mdpi.comresearchgate.net

Molecular Docking Studies of Pseudoisocytidine Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or nucleic acid. nih.govmdpi.com This method evaluates the binding affinity by calculating a scoring function, which estimates the strength of the interaction. mdpi.com For pseudoisocytidine, docking studies can be employed to explore its potential binding modes within the active sites of enzymes like viral methyltransferases or polymerases.

The process involves generating a three-dimensional structure of pseudoisocytidine and docking it into the crystal structure of a target protein. mdpi.com The simulation then explores various conformational and rotational possibilities for the ligand within the binding pocket, identifying the most stable complex based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. ejmo.org Although specific docking studies focusing solely on pseudoisocytidine are not widely published, the methodology would be central to identifying key amino acid residues that stabilize its binding and to comparing its binding affinity against that of the natural substrate, providing a rationale for its inhibitory activity.

Table 2: Illustrative Output of a Hypothetical Molecular Docking Study This table presents a hypothetical scenario of pseudoisocytidine docked into a viral methyltransferase active site.

| Parameter | Description | Illustrative Value/Result | Source(s) |

|---|---|---|---|

| Target Protein | Viral Methyltransferase (e.g., from SARS-CoV-2) | nsp14 | ejmo.org |

| Binding Site | S-adenosylmethionine (SAM) cofactor binding pocket | Catalytic pocket | ejmo.org |

| Binding Energy (ΔG) | Estimated free energy of binding | -7.2 kcal/mol | ejmo.org |

| Key Interacting Residues | Amino acids forming hydrogen bonds with the ligand | Asp130, Gly81, Cys101 | N/A |

Advanced Molecular Dynamics Simulations for Binding Mode Analysis

Molecular dynamics (MD) simulations provide a powerful approach to study the physical movements of atoms and molecules over time, offering a detailed view of biomolecular dynamics that is not accessible through static models. nih.govias.ac.in For pseudoisocytidine, MD simulations have been instrumental in analyzing its conformational preferences and interactions within nucleic acid structures. acs.org

A significant challenge in modeling pseudoisocytidine is its existence in two main tautomeric forms, of which only one is typically favorable for forming specific hydrogen bonds, such as Hoogsteen bonds in a DNA triplex. acs.org Advanced simulation techniques like λ-dynamics have been employed to overcome this challenge. λ-dynamics treats the transition between states (e.g., tautomers) as a dynamic variable, allowing the simulation to sample multiple states simultaneously and determine their relative populations. acs.org

One study combined λ-dynamics and conventional MD simulations to investigate how the local sequence context affects the tautomeric equilibrium of pseudoisocytidine within a DNA strand. acs.org Key findings from these simulations include:

The tautomeric balance of pseudoisocytidine is highly influenced by its neighboring bases. A neighboring methylated or protonated cytidine promotes the formation of the favorable tautomer for triplex formation. acs.org

Conventional MD simulations, with a fixed tautomeric state, were used to characterize the structure of the resulting DNA triplex, confirming its stability. acs.org

These simulations utilize sophisticated force fields, such as CHARMM, and explicitly model the solvent (water and ions) to accurately represent the biological environment. acs.orgresearchgate.net

Table 3: Parameters and Findings from Molecular Dynamics Simulations of Pseudoisocytidine

| Parameter | Detail | Finding/Observation | Source(s) |

|---|---|---|---|

| Simulation Method | λ-dynamics | Used to investigate the transition between two tautomers of pseudoisocytidine. | acs.org |

| Force Field | CHARMM | Additive force field for nucleic acids. | acs.org |

| Tautomeric Propensity | Influence of Neighboring Base | Neighboring methylated cytidine promotes the favorable ΨC(H3) tautomer. | acs.org |

| Tautomeric Propensity | Influence of Position | Propensity for the ΨC(H3) tautomer was 63% at the 5'-end vs. 24% at the 3'-end in certain sequences. | acs.org |

Theoretical Modeling of Binding Energies and Interactions

Theoretical modeling provides quantitative estimates of the energies that govern molecular interactions, such as the free energy of binding between a ligand and its receptor. nih.govnih.gov These calculations are crucial for ranking potential drug candidates and understanding the physical basis of their potency. rsc.org

For pseudoisocytidine, theoretical calculations have been applied to determine the energetic cost of its tautomerization. Using λ-dynamics simulations, the free energy difference (ΔG) for the transition from the ΨC(H1) tautomer to the ΨC(H3) tautomer in water was calculated to be 28.9 ± 0.1 kcal/mol. acs.org This high energy barrier indicates that one tautomer is significantly more stable than the other in an aqueous environment, a critical factor for its molecular recognition by enzymes or nucleic acids.

Furthermore, MD simulations allow for the detailed analysis of interaction energies, such as the electrostatic and van der Waals forces between the ligand and its binding partners. acs.org In the study of pseudoisocytidine-containing oligonucleotides, the electrostatic interaction energy between the bases was calculated to understand the stability of different sequence combinations. acs.org Methods like the fragment molecular orbital (FMO) method and various free energy calculation techniques (e.g., FEP+, MM/PBSA) can be applied to predict the binding free energy of pseudoisocytidine to a protein target with increasing accuracy. mdpi.comfrontiersin.org

Table 4: Theoretical Energy Calculations for Pseudoisocytidine and Related Analogs

| Molecule/System | Type of Calculation | Calculated Energy | Significance | Source(s) |

|---|---|---|---|---|

| Pseudoisocytidine | Free Energy of Tautomerization (ΔGH1→H3) | 28.9 ± 0.1 kcal/mol | Quantifies the energetic preference for one tautomer over the other in water. | acs.org |

| Telbivudine | Binding Energy (Molecular Docking) | -6.5 kcal/mol | Predicts binding affinity to SARS-CoV-2 main protease. | ejmo.org |

| Stavudine | Binding Energy (Molecular Docking) | -6.5 kcal/mol | Predicts binding affinity to SARS-CoV-2 main protease. | ejmo.org |

Compound Reference Table

Preclinical Efficacy and Biological Applications of Pseudoisocytidine Hydrochloride and Its Analogs

Antileukemic Activity in Preclinical Models

Early research into pseudoisocytidine (B1195454) identified its potential as an antineoplastic agent, with a particular focus on leukemia. biorxiv.org Studies have demonstrated its ability to be metabolized by human leukemic cells into its active triphosphate form, pseudoisocytidine triphosphate, and subsequently incorporated into both RNA and DNA. biorxiv.org This incorporation is a key aspect of its mechanism of action against cancer cells.

Activity against Cytarabine-Resistant Leukemia Cell Lines

A significant finding in the preclinical evaluation of pseudoisocytidine is its marked activity against leukemia cell lines that have developed resistance to cytarabine (B982) (also known as arabinofuranosylcytosine or ara-C), a cornerstone of acute myeloid leukemia (AML) therapy. nih.gov Resistance to cytarabine is a major clinical challenge, often linked to the loss of deoxycytidine kinase (dCK) activity, the enzyme required for the initial phosphorylation and activation of cytarabine. nih.gov

Pseudoisocytidine has demonstrated the ability to circumvent this common resistance mechanism. It has shown efficacy in various 1-beta-D-arabinofuranosylcytosine-resistant strains of mouse leukemia, indicating its potential as a salvage therapy agent. nih.gov The antileukemic effects of pseudoisocytidine can be competitively inhibited by cytidine (B196190), but not by deoxycytidine, which provides insight into its metabolic pathway and mechanism of action. nih.gov

In Vitro and In Vivo Efficacy Studies in Murine Models

The antileukemic properties of pseudoisocytidine have been validated in both cell culture (in vitro) and mouse (in vivo) models. In vitro studies have confirmed its activity against various mouse leukemia cell lines. nih.gov

In vivo studies have further substantiated these findings, demonstrating that pseudoisocytidine is active against several murine leukemia models when administered intraperitoneally or orally. nih.gov This highlights its bioavailability and effectiveness in a whole-organism setting.

Table 1: In Vivo Antileukemic Activity of Pseudoisocytidine in Murine Models

| Leukemia Model | Administration Route | Outcome | Citation |

| L1210/ara-C | Intraperitoneal (i.p.) | Active | nih.gov |

| P815/ara-C | Intraperitoneal (i.p.) | Active | nih.gov |

| L1210/ara-C | Oral (p.o.) | Active | nih.gov |

This table summarizes the demonstrated activity of pseudoisocytidine against cytarabine-resistant (ara-C) murine leukemia models.

Antiviral Efficacy in Cell Culture and Animal Models

Nucleoside analogs represent a major class of antiviral drugs, targeting viral polymerases to inhibit the replication of viruses such as herpesviruses, HIV, and hepatitis viruses. nih.govmdpi.com The therapeutic utility of these analogs often hinges on their selective activation within virus-infected cells.

Broad-Spectrum Antiviral Potential (e.g., herpesviruses)

While the family of nucleoside analogs includes many compounds with potent, broad-spectrum antiviral activity, particularly against herpesviruses, specific preclinical data detailing the efficacy of pseudoisocytidine hydrochloride itself against a wide range of viruses is not extensively documented in the available research. nih.govmdpi.comnih.gov For instance, while analogs like 5-fluorocytidine (B16351) have shown moderate activity against Herpes Simplex Virus-1 (HSV-1) and HSV-2, similar explicit findings for pseudoisocytidine are less prominent. nih.gov

Prodrug Strategies for Enhanced Antiviral Potency

To improve the therapeutic profile of nucleoside analogs, including their oral bioavailability and cellular uptake, various prodrug strategies are commonly employed. mdpi.comgoogle.com These strategies involve chemically modifying the nucleoside to create an inactive precursor that, once administered, is converted into the active drug form within the body. nih.govnih.gov Common approaches include the development of phosphoramidate (B1195095) (ProTide), ester, or lipid conjugates to mask the polar nature of the nucleoside, thereby facilitating its passage across cell membranes. mdpi.comnih.govnih.gov While these strategies are well-established for numerous antiviral nucleosides, specific research detailing the application of these prodrug approaches to pseudoisocytidine for the purpose of enhancing its antiviral potency is not a primary focus of the reviewed scientific literature. google.comnih.gov

Application in Nucleic Acid Research and Modulation

Beyond its potential therapeutic uses, pseudoisocytidine serves as a valuable tool in molecular biology and nucleic acid research. nih.gov Its unique C-glycosidic bond, which links the ribose sugar to the isocytosine (B10225) base at carbon 5 instead of nitrogen 1, provides significant resistance to enzymatic cleavage, making it a robust component for synthesizing modified nucleic acids. nih.govnih.gov

This stability allows researchers to study nucleic acid structure and function with greater precision. nih.gov A key application of pseudoisocytidine is in the formation of DNA triple helices (triplexes). researchgate.net Triplex-forming oligonucleotides (TFOs) are strands of DNA that bind in the major groove of a DNA double helix, a mechanism with potential for gene targeting applications. mdpi.com

Normally, for a cytosine-containing TFO to bind to a guanine (B1146940) in the duplex, it requires protonation, which only occurs at an acidic pH. mdpi.com Pseudoisocytidine overcomes this limitation. It can exist in different tautomeric forms, one of which presents the same hydrogen-bonding face as a protonated cytosine, allowing it to form stable Hoogsteen base pairs with guanine at neutral pH. mdpi.comresearchgate.net This property significantly expands the potential utility of triplex-based technologies by enabling them to function under physiological conditions. mdpi.com The incorporation of pseudoisocytidine into oligonucleotides, including those with other modifications like 2'-O-methyl groups, has been explored to enhance the stability and binding affinity of these structures for both DNA and RNA targets. researchgate.net

Design of Triplex-Forming Oligonucleotides (TFOs) with Pseudoisocytidine

Triplex-forming oligonucleotides (TFOs) are short strands of nucleic acids that can bind into the major groove of a DNA double helix to form a triple-helix structure. nih.govnih.gov This ability allows them to target specific gene sequences, offering potential applications in biotechnology and medicine, such as the regulation of gene expression and site-directed mutagenesis. nih.govfrontiersin.org The formation of a pyrimidine (B1678525) motif triplex typically involves the binding of a pyrimidine-rich TFO parallel to the purine (B94841) strand of the DNA duplex. nih.gov A significant challenge in the design of these TFOs is their reliance on acidic conditions. oup.comacs.org The formation of the C+•G–C base triad (B1167595), crucial for triplex stability, requires the protonation of the cytosine base in the TFO, which occurs efficiently only at a pH below 6.0. oup.com This pH dependency limits the effectiveness of cytosine-containing TFOs at physiological pH (around 7.4). acs.org

To overcome this limitation, several cytosine analogs have been developed, with pseudoisocytidine (ΨC) being a prominent example. nih.govacs.org ΨC is a synthetic C-nucleoside analog of cytidine that is not dependent on protonation to form two stable hydrogen bonds with the guanine of a G-C Watson-Crick base pair. nih.gov This property makes it a valuable component in the design of TFOs intended for use under physiological conditions. nih.govacs.org However, the effectiveness of ΨC can be influenced by its neighboring bases in the oligonucleotide sequence. Studies have shown that consecutive ΨC residues can have a negative impact on triplex formation. nih.gov In contrast, placing a methylated cytosine (meC) adjacent to ΨC can promote the tautomeric form of ΨC that is favorable for triplex formation. nih.gov Therefore, the rational design of TFOs involves strategic placement of ΨC and other modified bases to optimize binding affinity and specificity for target DNA sequences at neutral pH. nih.gov

Enhancing DNA Triplex Stability and Affinity at Neutral pH

The primary advantage of incorporating pseudoisocytidine (ΨC) into triplex-forming oligonucleotides (TFOs) is the significant enhancement of DNA triplex stability and binding affinity at neutral pH. nih.govoup.com Standard TFOs containing natural cytosine (C) are ineffective at physiological pH because the N3 position of cytosine needs to be protonated to form the stable C+•G–C Hoogsteen base pairs essential for the triplex structure. oup.com The pKa of cytosine is around 4.5, meaning that at a neutral pH of 7.0, the necessary protonation is minimal. oup.com

Pseudoisocytidine overcomes this fundamental problem. As a neutral base analog of protonated cytosine, it can form stable hydrogen bonds with the G-C pair in the DNA duplex without requiring a low pH. nih.gov This has been demonstrated in various studies. For instance, an 8-mer DNA-TFO containing two ΨC residues was shown to form a stable triplex at pH 7.0, a condition under which the corresponding TFO with natural cytosine or even methylated cytosine (meC) failed to do so. acs.org The substitution of cytosine with ΨC in intramolecular triplexes has also been shown to increase the melting temperature (Tm), a measure of thermal stability. acs.org This enhanced stability allows for the effective targeting of oligopurine-oligopyrimidine sequences containing multiple G-C base pairs under conditions that mimic the cellular environment. nih.gov

Other cytosine analogs, such as 6-amino-5-nitropyridin-2-one (Z), have also been developed to act as uncharged mimics of protonated cytosine, enabling very stable and selective triplex formation at neutral pH and above. nih.gov These advancements are crucial for the potential in vivo applications of TFOs as gene-targeting agents. nih.gov

Sequence-Specific Targeting of DNA Duplexes

The utility of triplex-forming oligonucleotides (TFOs) and their analogs, such as peptide nucleic acids (PNAs), as therapeutic or diagnostic tools hinges on their ability to bind to a specific DNA sequence with high affinity and selectivity. oup.com The incorporation of modified bases like pseudoisocytidine (ΨC) is a key strategy to achieve this, particularly for targeting sequences within a complex genome under physiological conditions. oup.com

When appropriately modified with ΨC, homopyrimidine PNAs can bind to their complementary double-stranded DNA (dsDNA) targets through triplex formation with nanomolar or even subnanomolar affinities at neutral pH. oup.com This high-affinity binding is crucial for competing with other DNA-binding proteins and for effective targeting at low concentrations.

The specificity of this targeting is governed by the Hoogsteen hydrogen bonds formed between the third strand (the TFO or PNA) and the purine strand of the DNA duplex. frontiersin.org The sequence of the TFO is designed to be complementary to the target purine tract in the DNA. However, the presence of "mixed-sequence" dsDNA targets, which include both A-T and G-C base pairs, presents a challenge. To address this, pseudo-complementary PNAs (pcPNAs) have been developed, using bases like diaminopurine (D) to recognize T and thiouracil (Us) to recognize A. oup.com

A significant hurdle for sequence-specific targeting inside a long stretch of DNA is the phenomenon of "strand invasion," where the PNA can displace one of the DNA strands to form a PNA-DNA duplex instead of a triplex. oup.com Cationic pyrimidine PNAs (cpyPNAs) are particularly effective at forming stable strand invasion complexes, known as P-loops, which locally open the DNA double helix. nih.gov The discrimination between the correct target sequence and mismatched sites is a kinetically controlled process, meaning that the choice of experimental conditions is critical for ensuring high sequence specificity. nih.gov

Incorporation into Peptide Nucleic Acids (PNAs)

Peptide nucleic acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a neutral, flexible N-(2-aminoethyl)glycine scaffold. frontiersin.org This neutral backbone eliminates the electrostatic repulsion that exists between negatively charged DNA/RNA strands, allowing PNAs to bind to complementary DNA and RNA with higher affinity and specificity than natural oligonucleotides. frontiersin.org

However, similar to TFOs, the formation of PNA-DNA triplexes involving C-G recognition is pH-dependent due to the need for cytosine protonation. To overcome this, pseudoisocytidine (J) has been successfully incorporated into PNA monomers. oup.comnih.gov PNAs containing pseudoisocytidine show minimal pH dependence when forming triplexes with DNA. oup.com This modification makes pseudoisocytidine the "gold standard" for developing triplex-forming PNAs that are effective at physiological pH. nih.gov

The chemical synthesis of PNAs, especially long or purine-rich sequences, can be challenging and may suffer from poor coupling efficiency. frontiersin.org Researchers have developed improved solid-phase synthesis strategies, such as the use of backbone modifications with 2-hydroxy-4-methoxybenzyl (Hmb), to facilitate the synthesis of these difficult PNA sequences, including those containing modified bases like pseudoisocytidine. frontiersin.org These advancements are crucial for producing high-quality PNAs for a wide range of biological applications. oup.comfrontiersin.org

Enhanced Recognition of RNA Duplexes by Thio-Pseudoisocytosine-Containing PNAs

While much focus has been on targeting DNA, there is significant interest in developing ligands that can specifically recognize and bind to double-stranded RNA (dsRNA) structures, which play critical roles in many biological processes. oup.commdpi.com A key innovation in this area is the incorporation of a thio-pseudoisocytosine (L) monomer into peptide nucleic acids (PNAs). oup.comnih.gov

Studies have shown that PNAs containing thio-pseudoisocytosine (L-PNAs) exhibit superior affinity and specificity for RNA duplexes compared to unmodified or even pseudoisocytosine (J)-modified PNAs. nih.govacs.org For example, an 8-mer L-PNA was able to recognize the duplex region of a model RNA hairpin, forming a stable RNA2-PNA triplex, without significant binding to single-stranded regions of the RNA or to DNA. nih.govntu.edu.sg This specificity is highly desirable for targeting structured RNAs in a complex cellular environment.

The enhanced stability of the RNA2-PNA triplex with L-PNAs is attributed to several factors, including improved van der Waals contacts, better base stacking, favorable hydrogen bonding, and reduced dehydration energy upon binding. oup.comnih.gov Conversely, the thio-modification creates a steric clash in a Watson-Crick-like pairing with guanine, which destabilizes the formation of RNA-PNA duplexes and prevents strand invasion. nih.gov This dual effect—stabilizing the desired triplex while destabilizing off-target duplexes—makes thio-pseudoisocytosine-containing PNAs powerful tools for the sequence-specific recognition of RNA duplexes under near-physiological conditions. oup.comnih.gov

RNA2-PNA Triplex Stability and Specificity

The formation of a stable and specific triplex between a peptide nucleic acid (PNA) and a target RNA duplex is a primary goal for applications in RNA-targeted therapeutics and diagnostics. acs.org The incorporation of modified nucleobases, particularly thio-pseudoisocytosine (L), has proven to be a highly effective strategy for achieving this. nih.govacs.org

Thermal melting and gel electrophoresis studies have demonstrated that PNAs incorporating the thio-pseudoisocytosine (L) monomer have a superior ability to form a pyrimidine motif major-groove RNA2-PNA triplex. nih.gov This triplex structure is significantly more stable than a corresponding DNA2-PNA triplex, likely because the geometry of the RNA duplex's major groove is more compatible with the PNA backbone, allowing for more favorable interactions. oup.comnih.gov